N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide
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Overview
Description
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring, which is further linked to a methanesulfonamide group
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have shown therapeutic interest . They have been used on several therapeutic targets and have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It is known that pyrimidine derivatives can potentially inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It is known that pyrimidine derivatives have shown promising neuroprotective activity by reduced expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-methoxybenzaldehyde and a suitable amine.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a nucleophilic substitution reaction, where a sulfonamide precursor reacts with the pyrimidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable electrophiles are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 4-methyl-6-phenylpyrimidin-2-amine
Uniqueness
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group enhances its binding affinity to certain molecular targets, while the methanesulfonamide group contributes to its solubility and stability.
Properties
IUPAC Name |
N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-12-5-3-10(4-6-12)13-7-11(14-9-15-13)8-16-20(2,17)18/h3-7,9,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVRGNDNZDUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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